molecular formula C6H5FO2S B2496440 (5-Fluoro-2-thienyl)acetic acid CAS No. 1378843-23-2

(5-Fluoro-2-thienyl)acetic acid

Cat. No.: B2496440
CAS No.: 1378843-23-2
M. Wt: 160.16
InChI Key: GLDKCGZLWWJOIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-Fluoro-2-thienyl)acetic acid is an organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The presence of a fluorine atom at the 5-position and an acetic acid group at the 2-position of the thiophene ring makes this compound unique

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoro-2-thienyl)acetic acid typically involves the introduction of the fluorine atom and the acetic acid group onto the thiophene ring. One common method is the halogenation of thiophene followed by a substitution reaction to introduce the acetic acid group. The reaction conditions often involve the use of reagents such as sulfur, α-methylene carbonyl compounds, and α-cyano esters .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale halogenation and substitution reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: (5-Fluoro-2-thienyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetic acid group to an alcohol or aldehyde.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or organolithium compounds.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

(5-Fluoro-2-thienyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Fluoro-2-thienyl)acetic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target. The acetic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.

Comparison with Similar Compounds

    Thiophene-2-acetic acid: Lacks the fluorine atom, which may result in different chemical and biological properties.

    (5-Bromo-2-thienyl)acetic acid: Contains a bromine atom instead of fluorine, which can affect its reactivity and applications.

    (5-Chloro-2-thienyl)acetic acid: Similar structure but with a chlorine atom, leading to variations in its chemical behavior.

Uniqueness: The presence of the fluorine atom in (5-Fluoro-2-thienyl)acetic acid imparts unique properties, such as increased electronegativity and potential for stronger interactions with biological targets. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

2-(5-fluorothiophen-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FO2S/c7-5-2-1-4(10-5)3-6(8)9/h1-2H,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDKCGZLWWJOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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